molecular formula C7H9F2NO2 B6284859 3-amino-2,2-difluoro-3-(furan-2-yl)propan-1-ol CAS No. 1337335-80-4

3-amino-2,2-difluoro-3-(furan-2-yl)propan-1-ol

Cat. No.: B6284859
CAS No.: 1337335-80-4
M. Wt: 177.1
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Description

3-amino-2,2-difluoro-3-(furan-2-yl)propan-1-ol is an organic compound that contains both amino and hydroxyl functional groups, along with a furan ring and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2,2-difluoro-3-(furan-2-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-amino-2,2-difluoropropanol with furan under specific conditions. This reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored and adjusted to maximize the production of this compound .

Chemical Reactions Analysis

Types of Reactions

3-amino-2,2-difluoro-3-(furan-2-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the amino group may produce a primary or secondary amine .

Scientific Research Applications

3-amino-2,2-difluoro-3-(furan-2-yl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-amino-2,2-difluoro-3-(furan-2-yl)propan-1-ol exerts its effects involves interactions with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The furan ring and fluorine atoms contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-2,2-difluoro-3-(furan-2-yl)propan-1-ol is unique due to the presence of both fluorine atoms and a furan ring, which enhance its chemical stability and reactivity. These features make it a versatile compound for various applications in research and industry .

Properties

CAS No.

1337335-80-4

Molecular Formula

C7H9F2NO2

Molecular Weight

177.1

Purity

95

Origin of Product

United States

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